

# Application Notes: MDEG-541 in Patient-Derived Organoid Models

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## Compound of Interest

Compound Name: MDEG-541

Cat. No.: B12394105

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## Introduction

Patient-derived organoids (PDOs) have emerged as a pivotal preclinical model in oncology, offering a three-dimensional in vitro system that recapitulates the genetic and phenotypic heterogeneity of a patient's tumor.[1][2] This technology provides a powerful platform for investigating cancer biology and for the preclinical evaluation of novel therapeutic agents.

**MDEG-541** is a novel Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the MYC-MAX protein complex, a critical driver in many cancers.[3] **MDEG-541** functions by redirecting the Cereblon (CRBN) E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3] Interestingly, **MDEG-541** also induces the degradation of CRBN neosubstrates, including G1 to S phase transition proteins 1 and 2 (GSPT1/2) and Polo-like kinase 1 (PLK1).[3] This document provides detailed application notes and protocols for the use of **MDEG-541** in patient-derived organoid models, with a focus on gastrointestinal cancers.

## Mechanism of Action

**MDEG-541** is a heterobifunctional molecule that links a MYC-MAX dimerization inhibitor to a ligand for the CRBN E3 ligase.[3] This dual binding induces the formation of a ternary complex between MYC-MAX and CRBN, facilitating the transfer of ubiquitin to MYC. This process marks MYC for degradation by the 26S proteasome, thereby reducing its cellular levels and inhibiting its oncogenic functions. In addition to its intended target, **MDEG-541** also promotes the

degradation of GSPT1/2 and PLK1, which are key regulators of protein translation and cell cycle progression, respectively.[3] The degradation of these neosubstrates likely contributes to the potent anti-proliferative activity of **MDEG-541**.

## Applications in Patient-Derived Organoid Models

Patient-derived organoids from gastrointestinal cancers have been shown to be a valuable tool for assessing the efficacy of novel therapeutic agents.[3] A subset of these PDOs has demonstrated sensitivity to **MDEG-541**, highlighting the potential of this compound in a personalized medicine context.[3] The use of PDOs allows for the investigation of **MDEG-541**'s activity in a model system that closely mimics the complexity of the original tumor, providing insights into potential patient responses.

## Data Presentation

The following tables summarize the quantitative data on the anti-proliferative activity of **MDEG-541** in human cancer cell lines, which provides a basis for its application in more complex patient-derived organoid models.

Table 1: Anti-proliferative Activity of **MDEG-541** in Human Cancer Cell Lines

Cell Line	Cancer Type	GI <sub>50</sub> (μM)
HCT116	Colorectal Carcinoma	14.3
PSN1	Pancreatic Adenocarcinoma	10.7

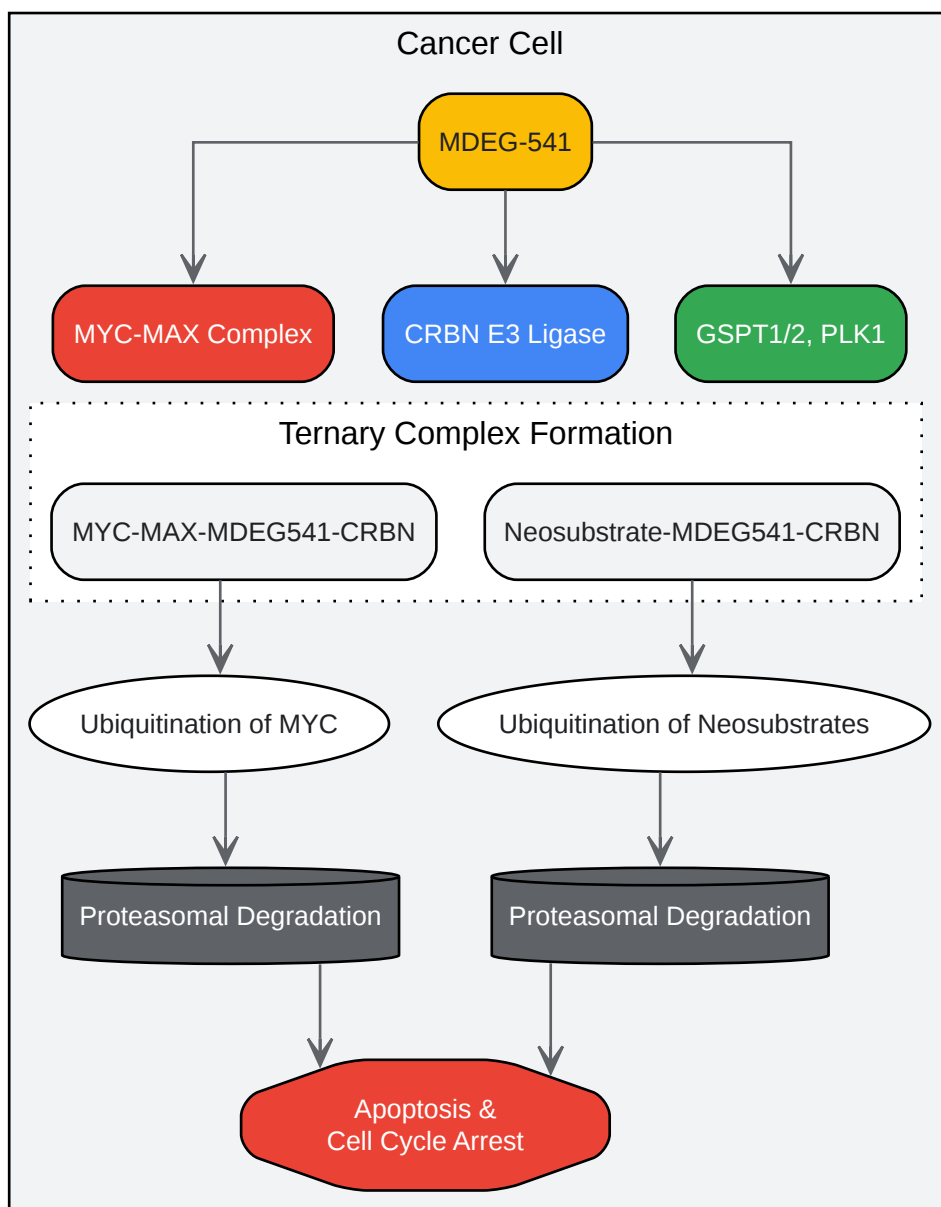
GI<sub>50</sub> represents the concentration of **MDEG-541** that causes 50% growth inhibition.

Table 2: Protein Degradation Profile of **MDEG-541** in KP4 Cells

Protein	Time (hours)	Concentration ( $\mu$ M)	Outcome
GSPT1	3, 12, 24	10	Time-dependent decrease in expression
MYC	3, 12, 24	10	Time-dependent decrease in expression
GSPT2	3, 12, 24	10	Time-dependent decrease in expression
PLK1	3, 12, 24	10	Time-dependent decrease in expression

## Visualizations

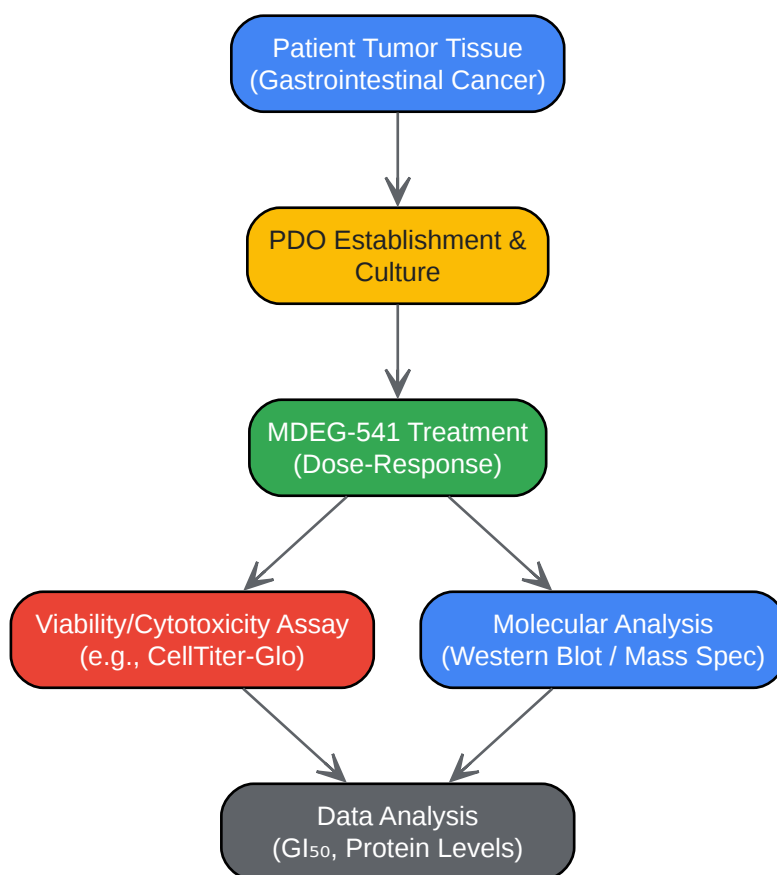
### Signaling Pathway of MDEG-541



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Caption: **MDEG-541** mechanism of action.

## Experimental Workflow for MDEG-541 Testing in PDOs



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Caption: Experimental workflow for **MDEG-541** in PDOs.

## Experimental Protocols

The following are detailed protocols for the establishment of patient-derived organoids from gastrointestinal tumors and for the subsequent testing of **MDEG-541**. These protocols are based on established methods and can be adapted as needed.<sup>[4][5][6][7][8]</sup>

### Protocol 1: Establishment of Patient-Derived Organoids from Gastrointestinal Tumors

Materials:

- Tumor tissue from surgical resection or biopsy
- GentleMACS Dissociator

- Tumor Dissociation Kit, human (e.g., Miltenyi Biotec)
- Advanced DMEM/F-12
- HEPES
- GlutaMAX
- Penicillin-Streptomycin
- Basement Membrane Matrix (e.g., Matrigel or Cultrex BME)
- Human Epidermal Growth Factor (EGF)
- Noggin
- R-spondin-1
- N-acetylcysteine
- Nicotinamide
- B27 Supplement
- A83-01
- Y-27632
- Primocin

Procedure:

- Tissue Collection and Preparation:
  - Collect fresh tumor tissue in collection medium (Advanced DMEM/F-12, 10 mM HEPES, 1x GlutaMAX, 1x Penicillin-Streptomycin) on ice.
  - Wash the tissue multiple times with cold PBS to remove any contaminants.

- Mince the tissue into small pieces (1-2 mm<sup>3</sup>) using sterile scalpels.
- Tissue Dissociation:
  - Transfer the minced tissue to a gentleMACS C Tube containing the enzyme mix from the Tumor Dissociation Kit.
  - Run the appropriate gentleMACS program for tissue dissociation.
  - Incubate at 37°C for the recommended time with gentle rotation.
  - Stop the dissociation by adding wash buffer and filter the cell suspension through a 70 µm cell strainer.
  - Centrifuge the cell suspension and resuspend the pellet in basal culture medium.
- Organoid Seeding:
  - Resuspend the cell pellet in Basement Membrane Matrix at a concentration of 1x10<sup>4</sup> to 5x10<sup>4</sup> cells per 50 µL.
  - Plate 50 µL droplets of the cell-matrix mixture into the center of pre-warmed 24-well plates.
  - Incubate at 37°C for 15-30 minutes to allow the matrix to solidify.
  - Carefully add 500 µL of complete organoid growth medium to each well.
- Organoid Culture and Maintenance:
  - Culture the organoids at 37°C in a 5% CO<sub>2</sub> incubator.
  - Change the medium every 2-3 days.
  - Monitor organoid growth using a brightfield microscope.
  - Passage the organoids every 7-14 days by mechanically or enzymatically disrupting the organoids and re-seeding them in fresh matrix.

## Protocol 2: MDEG-541 Drug Treatment and Viability Assay in PDOs

### Materials:

- Established patient-derived organoids
- **MDEG-541** stock solution (in DMSO)
- Complete organoid growth medium
- 3D cell viability assay kit (e.g., CellTiter-Glo® 3D)
- 96-well clear bottom, white-walled plates
- Luminometer

### Procedure:

- Organoid Plating for Drug Screening:
  - Harvest established organoids and dissociate them into small fragments or single cells.
  - Resuspend the organoid fragments/cells in Basement Membrane Matrix.
  - Plate 10-20  $\mu\text{L}$  droplets into each well of a 96-well plate.
  - After solidification, add 100  $\mu\text{L}$  of complete organoid growth medium.
- **MDEG-541** Treatment:
  - Prepare a serial dilution of **MDEG-541** in complete organoid growth medium. A typical concentration range would be 0.01  $\mu\text{M}$  to 50  $\mu\text{M}$ .
  - Include a DMSO-only control.
  - Carefully remove the existing medium from the organoid-containing wells and replace it with 100  $\mu\text{L}$  of the medium containing the different concentrations of **MDEG-541**.



- Incubate the plate for 72-120 hours at 37°C.
- Cell Viability Assay (using CellTiter-Glo® 3D as an example):
  - Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
  - Add 100 µL of CellTiter-Glo® 3D reagent to each well.
  - Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis.
  - Incubate at room temperature for 25-30 minutes to stabilize the luminescent signal.
  - Measure the luminescence using a plate reader.
- Data Analysis:
  - Calculate the percentage of cell viability for each concentration relative to the DMSO control.
  - Plot the dose-response curve and determine the GI<sub>50</sub> value using appropriate software (e.g., GraphPad Prism).

## Protocol 3: Analysis of Protein Degradation in PDOs

Materials:

- **MDEG-541** treated and control PDOs
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Western blot transfer system and membranes
- Primary antibodies against MYC, GSPT1, PLK1, and a loading control (e.g., GAPDH or β-actin)

- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Protein Extraction:
  - Harvest PDOs from the Basement Membrane Matrix using a cell recovery solution.
  - Wash the organoids with cold PBS.
  - Lyse the organoids in lysis buffer on ice.
  - Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
  - Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST.
  - Incubate the membrane with the primary antibodies overnight at 4°C.
  - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
  - Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
- Densitometry Analysis:

- Quantify the band intensities using image analysis software (e.g., ImageJ).
- Normalize the intensity of the target proteins to the loading control to determine the relative protein levels.

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